molecular formula C21H17N3O4S2 B11129125 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11129125
M. Wt: 439.5 g/mol
InChI Key: XANHYRATBQVAMF-VBKFSLOCSA-N
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Description

This compound, with the chemical formula C18H20N4O3S2, is a fascinating member of the pyrido[1,2-a]pyrimidin-4-one family. Its complex structure combines heterocyclic rings and functional groups, making it intriguing for both synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach includes the condensation of appropriate precursors to form the thiazolidine ring system. The exact synthetic route may vary, but it typically starts with the assembly of the thiazolidine core.

Reaction Conditions::
  • Key reactions include the formation of the thiazolidine ring via cyclization.
  • Reagents such as thioamides and aldehydes are used to construct the thiazolidine moiety.
  • The Z configuration of the double bond is crucial for the compound’s structure.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: Substituents on the aromatic rings can be replaced under appropriate conditions.

Common Reagents::
  • Thioamides, aldehydes, and other reagents specific to thiazolidine synthesis.
  • Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) for oxidation reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the thiazolidine ring and the aromatic moieties lead to diverse derivatives.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers explore its potential as a scaffold for novel drug candidates.

    Catalysis: The compound’s unique structure may find applications in catalytic processes.

Biology and Medicine::

    Anticancer Properties: Investigations into its effects on cancer cells.

    Anti-inflammatory Activity:

    Enzyme Inhibition: Studied as an enzyme inhibitor.

Industry::

    Materials Science: Possible use in materials with specific properties.

    Agrochemicals: Evaluation for agricultural applications.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While this compound is unique due to its thiazolidine and pyrido[1,2-a]pyrimidin-4-one fusion, similar compounds include:

    3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one: .

Properties

Molecular Formula

C21H17N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O4S2/c1-3-23-20(26)16(30-21(23)29)12-13-18(28-15-9-5-4-8-14(15)27-2)22-17-10-6-7-11-24(17)19(13)25/h4-12H,3H2,1-2H3/b16-12-

InChI Key

XANHYRATBQVAMF-VBKFSLOCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)SC1=S

Origin of Product

United States

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